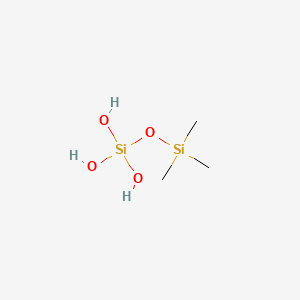

Silicic acid, trimethylsilyl ester

Description

Properties

IUPAC Name |

trihydroxy(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTALGTVSQTALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56275-01-5, 101649-59-6 | |

| Record name | Trimethylsiloxysilicate (m/q 0.8-1.0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056275015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trihydrogen silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101649596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMETHYLSILYL TRIHYDROGEN SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6EUR7UAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigations into the Chemical Reactivity and Mechanistic Pathways of Silicic Acid, Trimethylsilyl Ester

Hydrolytic Behavior and Associated Reaction Mechanisms

The hydrolysis of silicic acid, trimethylsilyl (B98337) ester is a critical step that initiates the transformation from a molecular precursor to inorganic silica (B1680970) networks. This process involves the cleavage of the Si-O-C bond, leading to the formation of reactive silanol (B1196071) groups.

Hydrolysis to Silicic Acid and Trimethylsilanol

(CH₃)₃SiOSi(OH)₃ + H₂O → Si(OH)₄ + (CH₃)₃SiOH

This reaction is an example of the broader class of hydrolysis reactions that silyl (B83357) ethers undergo. The silicon-oxygen bond to the trimethylsilyl group is susceptible to nucleophilic attack by water. The trimethylsilyl group is a good leaving group, facilitating the reaction. The resulting products are orthosilicic acid, the fundamental building block of silica, and trimethylsilanol, which is a volatile byproduct.

The hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, the oxygen atom of the ester is protonated, making the silicon atom more electrophilic and thus more susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the silicon atom.

Kinetic Studies and Factors Influencing Hydrolytic Stability

The rate of hydrolysis of silyl esters is influenced by several factors, including pH, temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom.

Kinetic Studies: Kinetic studies of ester hydrolysis are often conducted to understand the reaction mechanism and the factors that control the reaction rate. For silyl esters, the hydrolysis rate can be monitored by various analytical techniques. The reaction is often found to follow pseudo-first-order kinetics when water is in large excess. youtube.com The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of the ester and the hydrogen ion catalyst. researchgate.net

Factors Influencing Hydrolytic Stability:

pH: The rate of hydrolysis is significantly dependent on the pH of the medium. Both acidic and basic conditions catalyze the hydrolysis of esters. researchgate.net For many esters, the rate of hydrolysis is lowest in the neutral pH range and increases at both low and high pH. nih.gov

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. This relationship can often be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. researchgate.net

Steric Effects: The size of the alkyl groups on the silicon atom can influence the rate of hydrolysis. Larger, bulkier groups can sterically hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center, thus slowing down the hydrolysis rate.

Electronic Effects: The electronic properties of the substituents on the silicon atom also play a role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

Solvent: The polarity and protic nature of the solvent can affect the stability of the transition state and the solubility of the reactants, thereby influencing the hydrolysis rate.

The table below summarizes the key factors that influence the hydrolytic stability of silicic acid, trimethylsilyl ester.

| Factor | Influence on Hydrolysis Rate | Mechanism |

| pH | Increases under acidic and basic conditions. researchgate.netnih.gov | Acid catalysis involves protonation of the ester oxygen; base catalysis involves nucleophilic attack by hydroxide. |

| Temperature | Increases with increasing temperature. researchgate.net | Provides the necessary activation energy for the reaction to proceed. |

| Steric Hindrance | Decreases with bulkier substituent groups. | Larger groups physically block the approach of the nucleophile to the silicon center. |

| Electronic Effects | Increases with electron-withdrawing groups. | Electron-withdrawing groups make the silicon atom more electrophilic. |

| Solvent Polarity | Generally increases in more polar, protic solvents. | Polar solvents can stabilize the charged transition state. |

Condensation Polymerization and Siloxane Network Formation

Following hydrolysis, the resulting silicic acid molecules undergo condensation polymerization, a process that leads to the formation of siloxane (Si-O-Si) bonds and the development of a three-dimensional silica network.

Mechanism of Si-O-Si Bond Formation in Silicate (B1173343) Networks

The formation of siloxane bonds is a condensation reaction between two silanol groups, resulting in the elimination of a water molecule. tiiips.com This process can occur between two silicic acid molecules or between a silicic acid molecule and a growing silica polymer. The reaction is generally described as follows:

Si(OH)₄ + Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

This initial dimerization is followed by further condensation reactions, leading to the formation of linear chains, cyclic species, and eventually a cross-linked three-dimensional network. The mechanism of condensation is also influenced by pH. Under basic conditions, a deprotonated silanol group (siliconate) attacks a neutral silanol group. In acidic conditions, a protonated silanol group is attacked by a neutral silanol group. The formation of cyclic species is a common feature in the early stages of condensation. nih.gov

Influence of Reaction Conditions on Polymerization Rate and Structural Development

The rate of polymerization and the structure of the resulting silica network are highly dependent on the reaction conditions.

Influence of Reaction Conditions:

pH: The pH of the solution is a critical parameter. The rate of polymerization is generally fastest in the pH range of 7-8. researchgate.net Acid catalysis tends to produce more linear, less branched polymers, while base catalysis leads to more highly branched and cross-linked structures. nih.gov

Temperature: Higher temperatures generally increase the rate of polymerization. nih.gov

Concentration: The initial concentration of the silicic acid precursor affects the rate of polymerization and the final particle size.

Ionic Strength: The presence of salts in the solution can influence the rate of polymerization by affecting the stability of the charged intermediates and the solubility of the silica species. researchgate.net

Catalysts: The presence of certain catalysts, such as fluoride (B91410) ions, can significantly accelerate the polymerization of silicic acid. researchgate.net

The table below details the influence of various reaction conditions on the polymerization of silicic acid.

| Reaction Condition | Effect on Polymerization Rate | Effect on Structural Development |

| pH | Fastest around pH 7-8. researchgate.net | Acidic pH favors linear structures; basic pH favors branched structures. nih.gov |

| Temperature | Increases with increasing temperature. nih.gov | Can influence particle size and morphology. |

| Concentration | Higher concentration generally increases the rate. | Affects final particle size. |

| Ionic Strength | Can accelerate polymerization. researchgate.net | Influences aggregation and gelation. |

| Catalysts (e.g., Fluoride) | Significantly accelerates polymerization. researchgate.net | Can alter the polymerization pathway. |

Molecular Manipulation of Silica Nanostructures through Alkoxysilylation and Post-Hydrolysis

A sophisticated approach for creating highly ordered silica nanostructures involves the alkoxysilylation of layered silicates followed by a controlled post-hydrolysis step. nih.gov This method allows for the precise design of silicate structures at the molecular level. nih.gov

The process begins with the silylation of a layered silicate, such as octosilicate, with alkoxytrichlorosilanes. nih.gov These molecules react with the silanol groups on the surface of the silicate layers, forming new chemical bonds. nih.gov The subsequent hydrolysis of the unreacted alkoxy and chloro groups on the silylating agent is then carried out under specific conditions to control the final structure. nih.gov

For instance, treatment with a water/dimethyl sulfoxide (B87167) (DMSO) mixture can lead to the formation of a crystalline two-dimensional silicate framework. nih.gov In contrast, using a water/acetone mixture can induce condensation between adjacent layers, resulting in a three-dimensional silicate framework. nih.gov This technique provides a powerful tool for the bottom-up synthesis of novel silica materials with tailored nanoscale architectures. nih.gov

Role as a Protecting Group in Complex Organic Synthesis

The trimethylsilyl (TMS) group, a key component of this compound, is a widely utilized protecting group in organic synthesis. wikipedia.orghighfine.com Its primary function is to temporarily mask reactive functional groups, such as hydroxyls and amines, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.orgmasterorganicchemistry.com The TMS group is valued for its ease of introduction, stability under various reaction conditions, and straightforward removal. masterorganicchemistry.com

The protection of hydroxyl groups as trimethylsilyl ethers is a cornerstone of modern organic synthesis. highfine.comfiveable.me This transformation is typically achieved by reacting an alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine. wikipedia.orglibretexts.org The base facilitates the deprotonation of the alcohol, forming an alkoxide that then acts as a nucleophile, attacking the silicon atom of the TMSCl and displacing the chloride ion. fiveable.melibretexts.org This process results in the formation of a stable trimethylsilyl ether, effectively shielding the hydroxyl group from a wide range of reaction conditions. highfine.comfiveable.me

Similarly, amine functional groups can be protected by converting them into their corresponding N-trimethylsilyl derivatives. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, for instance, is employed as a protecting group for amines.

The steric hindrance of different silyl ether protecting groups allows for the selective protection of hydroxyl groups. For example, a bulky protecting group like tert-butyldiphenylsilyl (TBDPS) is not suitable for protecting tertiary alcohols, whereas the less sterically hindered trimethylsilyl (TMS) group can readily protect primary alcohols. highfine.com

A key advantage of using trimethylsilyl esters as protecting groups is the ability to selectively remove them under mild conditions. gelest.com The most common method for the deprotection of trimethylsilyl ethers involves the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orglibretexts.org The high affinity of silicon for fluoride drives this reaction, leading to the cleavage of the silicon-oxygen bond and regeneration of the alcohol. masterorganicchemistry.com

Chemoselective deprotection, the removal of one silyl ether in the presence of another, can be achieved by carefully choosing the deprotection reagent and reaction conditions. For instance, it is possible to selectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. The use of sterically hindered alcohols like isopropanol (B130326) can facilitate the chemoselective deprotection between trialkylsilyl and β-(trimethylsilyl)ethoxymethyl-protected alcohols. acs.org

Desilylative coupling reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. These reactions take advantage of the reactivity of the silyl group, which can be displaced by a variety of electrophiles in the presence of a suitable catalyst or activator. For example, silver-catalyzed intermolecular cross-coupling of silyl enol ethers can provide access to 1,4-diketones, with fluoride playing a crucial role in mediating the desilylation of one of the silyl enol ethers. acs.org

The trimethylsilyl group plays a significant role in directing the stereochemical outcome of various organic transformations. In the olefination of acylsilanes, for instance, the silyl group can influence the E/Z selectivity of the resulting alkene. A silver-catalyzed olefination reaction between acylsilanes and isocyanides has been developed to produce E-vinylsilanes with good yields and stereoselectivities. The size of the silyl group and the formation of a rigid cyclic intermediate are critical factors in controlling the stereochemical outcome.

Furthermore, the aza-Peterson olefination, using bis(trimethylsilane) reagents and sulfinyl imines, has been shown to be highly stereoselective, yielding Z-alkenes. organic-chemistry.org This selectivity is attributed to a diastereoselective addition followed by a syn-elimination via a hypervalent silicate intermediate. organic-chemistry.org

The trimethylsilyl group's influence extends to other stereoselective reactions as well. For example, the mercuration of α,α'-dilithio-α,α'-bis(trimethylsilyl)-m-xylene is highly stereoselective, yielding the meso isomer. acs.org

Radical Reactivity and Hydrosilylation Mechanisms of Related Trimethylsilyl Species

Tris(trimethylsilyl)silane (TTMSS) is a valuable reagent in radical-based organic synthesis, serving as an alternative to toxic organotin compounds. organic-chemistry.org The key to its reactivity lies in the relatively weak Si-H bond, which has a bond dissociation energy of approximately 79 kcal/mol. organic-chemistry.org This allows for the ready generation of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, upon treatment with a radical initiator. organic-chemistry.orgnih.gov

The (Me₃Si)₃Si• radical exhibits high reactivity towards addition to carbon-carbon double bonds, making it useful in radical-based hydrosilylation reactions. researchgate.netacs.org These reactions are highly regioselective, typically proceeding with anti-Markovnikov selectivity to afford (Me₃Si)₃Si-substituted compounds. nih.gov The radical can also participate in a variety of other transformations, including dehalogenations and the reductive removal of chalcogen groups. nih.gov

Kinetic studies have shown that the reactivity of the (Me₃Si)₃Si• radical is influenced by both polar and enthalpic effects. researchgate.net For instance, the rate constants for the reaction of diarylaminyl radicals with TTMSS increase as the electron-donating properties of the substituents on the amine decrease. acs.org

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process for the formation of organosilicon compounds. wikipedia.org While often catalyzed by transition metals, the mechanism can also involve radical intermediates, particularly when using reagents like TTMSS. nih.govwikipedia.org

In transition metal-catalyzed hydrosilylation, a common mechanistic proposal is the Chalk-Harrod mechanism. wikipedia.org This involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate into the metal-hydride or metal-silyl bond, and finally reductive elimination to give the product. wikipedia.orglibretexts.org

Mechanistic studies of hydrosilylation reactions involving silyl ester intermediates have provided insights into alternative pathways. For instance, in the hydrosilylation of carbonyls catalyzed by a molybdenum complex, the reaction can proceed through the formation of an alkoxy intermediate, which then reacts with the silane (B1218182) to yield the silyl ether. acs.orgfigshare.com However, in some cases, such as the hydrosilylation of acetophenone, an alternative mechanism that does not involve an alkoxy intermediate is suggested, possibly proceeding via Lewis acid catalysis. acs.orgfigshare.com

In metal-free hydrosilylation, Lewis acids can activate the Si-H bond through η¹-coordination. nih.gov Furthermore, a proposed mechanism for hydrosilylation catalyzed by silica-immobilized cyclic carbonates involves the concerted activation of the aldehyde and silane by a paired silanol and carbonate, facilitating efficient hydride transfer followed by silyl transfer. nih.gov

Advanced Research in Materials Science Applications of Silicic Acid, Trimethylsilyl Ester Precursors

Precursors for Advanced Silica-Based Materials and Coatings

Silicic acid, trimethylsilyl (B98337) ester serves as a valuable precursor for creating sophisticated silica-based materials and coatings with enhanced properties. smolecule.com The trimethylsilyl groups improve its stability and solubility in organic solvents, facilitating its use in various synthesis and fabrication processes.

Synthesis of Porous Silica (B1680970) Frameworks and Aerogels

The synthesis of porous silica frameworks and aerogels often utilizes precursors that can form a stable, interconnected network. Silicic acid, trimethylsilyl ester, through processes like sol-gel synthesis, can be hydrolyzed and condensed to form such structures. The sol-gel method, a widely used technique for producing silica nanoparticles, involves the hydrolysis of precursors like tetraethyl orthosilicate (B98303) (TEOS) in a mixture of alcohol, ammonia (B1221849), and water to generate silicic acids. mdpi.comresearchgate.net These silicic acids then undergo condensation to form a Si-O-Si network. mdpi.com The resulting aerogels are known for their low bulk density, high specific surface area, and extensive porosity. researchgate.net

The properties of these materials can be tailored by controlling reaction conditions. For example, in the synthesis of silica aerogels from tetraethoxysilane (TEOS), factors such as the concentration of TEOS and the pH of the hydrolysis and gelation stages significantly influence the final characteristics of the aerogel. researchgate.net

Table 1: Influence of TEOS Concentration on Silica Aerogel Properties

| TEOS Concentration (wt%) | Bulk Density (g/cm³) | Specific Surface Area (m²/g) |

| 5 | 0.06 | 800 |

| 15 | 0.12 | 950 |

| 30 | 0.20 | 750 |

| 45 | 0.28 | 600 |

This table is illustrative and based on general trends observed in silica aerogel synthesis.

Development of Functional Coatings and Thin Films

In the realm of materials science, this compound is a key component in the development of functional coatings and thin films. smolecule.com These coatings can impart desirable properties such as enhanced mechanical strength, thermal stability, and hydrophobicity to various substrates. The formation of these films often involves chemical vapor deposition (CVD) techniques, where precursors are vaporized and deposited onto a substrate to form a uniform, thin layer. tue.nl

A variety of silicon-based precursors are employed in CVD processes to create thin films with specific characteristics. The choice of precursor is critical as it directly influences the properties of the resulting coating. tue.nl

Table 2: Common Precursors for Silicon-Based Thin Films via CVD

| Precursor | Abbreviation | Noted Property/Application |

| Tetraethyl Orthosilicate | TEOS | Widely used for silica deposition. tue.nl |

| Hexamethyldisiloxane | HMDSO | High-performance hydrogen permeation membranes. tue.nl |

| Methyltrimethoxysilane | MTMOS | Lower performance in hydrogen permeation compared to HMDSO. tue.nl |

| 3-Aminopropyltriethoxysilane | APTES | Used in mixtures with TEOS to optimize performance. tue.nl |

Fabrication of Ceramics, Glasses, and Organic-Inorganic Hybrid Polymers

The versatility of this compound extends to the fabrication of ceramics, glasses, and complex polymers. In the production of glass-ceramics, for instance, a reactive silicone binder can be mixed with 'silica-defective' glass powders. conicet.gov.ar Upon firing, the silicone transforms into amorphous silica, which then reacts with the glass powder to form the desired glass-ceramic composition. conicet.gov.ar This method allows for the creation of intricately shaped ceramic components. conicet.gov.arresearchgate.net

Organic-inorganic hybrid materials represent a class of materials where organic and inorganic components are intimately mixed at a sub-micrometer scale. nih.gov These hybrids are categorized into two classes based on the nature of the interaction between the phases: Class I hybrids involve weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong chemical bonds between the organic and inorganic parts. nih.gov Silicic acid derivatives can be incorporated into these systems to create materials with enhanced properties derived from both the organic and inorganic constituents. nih.gov

Design and Synthesis of Silica-Based Nanomaterials for Diverse Applications

This compound is a precursor in the bottom-up synthesis of tailored silica-based nanomaterials. researchgate.net These nanomaterials have found widespread use in fields such as catalysis, drug delivery, and environmental remediation due to their unique properties. nih.gov The ability to control the size and morphology of silica nanoparticles is crucial for their application. nih.gov

Methods like the Stöber process and reverse microemulsion are commonly used to synthesize silica nanoparticles with controlled characteristics. nih.gov For example, mesoporous silica nanoparticles with tunable pore sizes and outer diameters can be prepared using a water/oil phase system with organic templates. researchgate.net The concentration of components like styrene (B11656) can be adjusted to control the pore size of the resulting nanoparticles. researchgate.net

Development of Hybrid Metallosilicate Materials

A burgeoning area of research is the development of hybrid metallosilicate materials, where metal atoms are integrated into a silica matrix. This incorporation allows for the tailoring of the material's properties for specific applications.

Incorporation of Metal Atoms into Silica Matrices for Tailored Properties

The incorporation of metal atoms into a silica framework can create materials with novel catalytic, magnetic, or optical properties. nih.gov For instance, silica is often used to coat magnetic nanoparticles, which not only protects them from aggregation and acidic conditions but also improves their biocompatibility. mdpi.com The resulting magnetic silica nanomaterials have shown promise in applications like targeted drug delivery and as catalysts. nih.govmdpi.com

One example is the preparation of a catalyst composed of noble metals (like Gold, Palladium, Platinum) decorated on magnetic silica nanoparticles (Fe3O4@SiO2–M). nih.gov These hybrid materials have demonstrated high catalytic activity in chemical reductions. nih.gov Similarly, silica-coated magnetic nanoparticles modified with phosphoric acid have been used as recyclable catalysts in aqueous media. nih.gov

Investigations into Hydrothermal and Thermal Stability of Hybrid Materials

The stability of hybrid materials under thermal and hydrothermal conditions is a critical factor for their application in demanding environments. Research into materials derived from this compound and related organosilane precursors has focused on understanding their degradation mechanisms and improving their resilience.

The hydrothermal stability of silica-based materials is intrinsically linked to their microstructure and surface chemistry. Materials with a high percentage of microporosity and a high ratio of silanol (B1196071) to siloxane groups tend to experience more significant pore volume loss under harsh hydrothermal conditions. rsc.org Conversely, robust, hydrothermally stable silica matrices are often associated with a more open microstructure formed from larger primary silica particles. rsc.org The development of hybrid materials using organically bridged monomers has led to microporous networks with high resistance to water at elevated temperatures. rsc.org These materials can withstand conditions such as the dehydration of n-butanol at 150°C for extended periods, demonstrating their potential for industrial molecular separation processes. rsc.org The non-hydrolysable organic units remain integrated within the silica network, which suppresses the hydrolysis of siloxane (Si-O-Si) bonds and enhances mechanical and structural stability. rsc.org

The following table, based on thermogravimetric analysis of hybrid xerogels, illustrates the typical thermal degradation events observed in these materials.

Table 1: Thermal Degradation Stages of Hybrid Silica Xerogels

| Temperature Interval (°C) | Process | Type of Process | Description |

|---|---|---|---|

| 30–280 °C | Water Removal | Endothermic | Elimination of physisorbed water from the material's pores. nih.gov |

Precursors for Biocompatible Silica Materials

This compound and similar functionalized silanes are key precursors in the synthesis of advanced biocompatible silica materials. Mesoporous silica nanoparticles (MSNs) are particularly noted for their excellent biocompatibility, high surface area, tunable pore sizes, and the ease with which their surfaces can be functionalized. researchgate.netntu.edu.tw These properties make them ideal candidates for a range of biomedical applications, including drug delivery and bioimaging. researchgate.net

The biocompatibility of silica nanoparticles is heavily influenced by their surface chemistry. nih.gov While bare silica nanoparticles are generally considered biocompatible, their interaction with biological systems can be precisely controlled by introducing functional groups to the surface. nih.govnih.gov Functionalization with trimethylsilyl groups, for example, alters the surface properties from hydrophilic to more hydrophobic, which can influence cellular uptake and interaction.

Research has shown that the type and density of surface functional groups critically determine the biological response. For instance, studies comparing bare MSNs with those functionalized with amine or carboxyl groups have revealed significant differences in cell viability and proliferation in both 2D and 3D cell cultures. nih.gov In one study, bare MSNs and amine-functionalized MSNs demonstrated good biocompatibility with bone marrow-derived mesenchymal stem cells, maintaining high cell viability. nih.gov In contrast, polymeric amine-functionalized silica nanoparticles showed significantly higher cytotoxicity, which was attributed to their highly positive surface charge leading to increased cellular uptake. nih.gov These findings underscore the importance of precise surface modification, for which trimethylsilyl esters are valuable precursors, in designing safe and effective nanomaterials for biomedical use. nih.govnih.gov The inert nature of the silica core, combined with a carefully designed functionalized surface, allows for the creation of nanoplatforms with tailored biological interactions. nih.gov

The table below summarizes findings on the biocompatibility of mesoporous silica nanoparticles with different surface functionalizations when cultured with bone marrow-derived mesenchymal stem cells.

Table 2: Biocompatibility of Functionalized Mesoporous Silica Nanoparticles (MSNs)

| MSN Type | Surface Functionalization | Cell Viability (after 2 weeks in 3D culture) | Biocompatibility Notes |

|---|---|---|---|

| BMSNs | Bare (Silanol groups) | ~80% nih.gov | Considered to have good biocompatibility. nih.gov |

| AMSNs | Amine | ~80% nih.gov | Showed good biocompatibility, similar to bare MSNs. nih.gov |

| CMSNs | Carboxyl | Lower than control | Caused cytotoxic effects in 3D culture systems. nih.gov |

Theoretical and Computational Studies of Silicic Acid, Trimethylsilyl Ester Chemistry

Computational Modeling of Silica (B1680970) Formation and Oligomerization Pathways

Computational modeling provides a powerful lens through which to view the complex processes of silica formation and the initial stages of polymerization, known as oligomerization. While direct computational studies on the oligomerization of silicic acid trimethylsilyl (B98337) esters are not extensively documented, the foundational principles are derived from extensive modeling of the parent compound, silicic acid.

First-principles calculations have been instrumental in investigating the mechanisms for the oligomerization of poly-silicic acids in aqueous solutions. nih.gov These studies show that the process likely proceeds through a lateral attack, coupled with a proton transfer from an approaching molecule, which leads to a 5-coordinated silicon transition state. nih.gov This is followed by the expulsion of a water molecule to form a new siloxane bond (Si-O-Si). nih.govresearchgate.net

The calculated energy barriers for this mechanism are more plausible than those for a direct attack mechanism. nih.gov Interestingly, computational models suggest that the energy barriers for forming linear or branched polysilicic acids are only slightly lower than those for forming cyclic structures, indicating that kinetic selectivity might be weak and the formation of complex structures like zeolites is likely driven by thermodynamics. nih.gov

To simulate the growth of silica networks on a larger scale, atomic lattice models have been developed. One such model uses a body-centered-cubic lattice to arrange Si and O atoms into SiO₄ tetrahedra. nih.gov This simplified approach allows for the simulation of polymerization up to larger system sizes than more intensive atomistic models. nih.gov Such models can successfully predict structural features like ring-size distributions, which show good agreement with experimental X-ray and neutron diffraction data. nih.gov These computational frameworks for silicic acid provide the essential groundwork for future modeling of the more complex polymerization pathways involving its silylated esters.

Quantum Mechanical Studies of Reactivity and Reaction Barriers

Quantum mechanical calculations are essential for understanding the intrinsic reactivity of molecules and for quantifying the energy barriers of chemical reactions. These studies provide a molecular-level picture of how reactions proceed, identifying transition states and reaction intermediates.

For organosilicon compounds, these methods can elucidate reaction pathways that might be experimentally challenging to observe. For instance, studies on the thermal rearrangement of related silicon compounds, such as trimethylsilyl(methyl)silylene, have utilized Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) to map out complex isomerization paths. nih.gov These calculations can accurately predict the structures and energies of various silicon species along the reaction coordinate and can account for experimentally observed product ratios based on the calculated Gibbs free energy changes. nih.gov

The reactivity of silyl (B83357) esters in various reactions has also been a subject of theoretical investigation. The electrophilic nature of the silicon atom in silicic acid, trimethylsilyl ester makes it susceptible to interaction with nucleophiles. smolecule.com Quantum mechanical calculations can model these interactions to understand the compound's behavior in different chemical environments, its role in synthetic pathways, and its compatibility with various reagents. smolecule.com While specific reaction barriers for silicic acid trimethylsilyl ester are not widely published, the methodologies are well-established for providing these critical energetic details.

Density Functional Theory (DFT) Applications in Mechanistic Elucidation and Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex molecular systems. DFT is widely used to elucidate reaction mechanisms, predict molecular properties, and understand the electronic structure of compounds like this compound.

DFT calculations have been successfully applied to investigate the chemioselectivity of reactions involving silyl esters. For example, a theoretical study on the silylation of crotonic acid's dianion versus its trimethylsilyl ester used DFT to analyze the influence of the solvent on reaction intermediates. researchgate.net By calculating the optimized geometries and relative energies of the intermediate species, researchers could explain the different reaction outcomes observed experimentally. researchgate.net This demonstrates DFT's power in revealing subtle electronic and steric effects that govern reaction pathways.

Furthermore, DFT is employed to predict various properties, including vibrational frequencies for comparison with experimental IR spectra, and NMR chemical shifts. nih.gov Ab initio and DFT studies on the rearrangement of silicon intermediates have shown that theoretical product ratios, derived from calculated Gibbs free energies, align well with experimental findings. nih.gov These applications underscore the predictive power of DFT in understanding the structure-property relationships of organosilicon compounds and in clarifying complex reaction mechanisms that are otherwise difficult to resolve.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular interactions. Understanding these forces is crucial for predicting crystal structures and material properties. For this compound, particularly its cage-like derivatives, X-ray diffraction combined with computational analysis provides detailed insights into its solid-state structure.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of different types of close contacts (e.g., hydrogen bonds, van der Waals forces) on the molecular surface. This analysis can be extended by using conceptual DFT to probe the locality and regioselectivity of these interactions. researchgate.net

The prediction of crystal morphology can also be aided by computational methods that consider the strength of intermolecular interactions along different crystallographic directions. mdpi.com For complex molecules, identifying the most stable packing arrangements and understanding the competition between various interactions, such as hydrogen bonds and π-π stacking, is key to predicting polymorphism—the existence of multiple crystal forms. mdpi.com While a full analysis for the simplest this compound is not available, studies on related complex structures provide a template for such investigations.

Catalytic Applications and Research on Silicic Acid, Trimethylsilyl Ester As a Catalyst Component or Precursor

Development of Heterogeneous Catalysts for Organic Reactions

The utility of silicic acid, trimethylsilyl (B98337) ester as a precursor is most evident in the creation of heterogeneous catalysts where surface properties and stability are paramount. The trimethylsilyl groups provide a hydrocarbon layer on the silica (B1680970) surface, influencing its interaction with reactants and solvents and paving the way for tailored catalytic materials.

Sulfonic Acid-Based Mesoporous Silica Catalysts

Sulfonic acid-functionalized mesoporous silicas are a class of strong solid acid catalysts valued for their high surface area and ordered pore structures. ucsb.eduresearchgate.net They are effective in a variety of acid-catalyzed reactions, including esterification and condensation. ucsb.eduresearchgate.net

The standard synthesis for these materials involves a one-step co-condensation of a silica precursor, typically tetraethoxysilane (TEOS), with an organosilane containing a thiol (-SH) group, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). ucsb.eduresearchgate.net This process is often conducted in the presence of a surfactant template to create the mesoporous structure. researchgate.net The incorporated thiol groups are subsequently oxidized to sulfonic acid (-SO₃H) moieties using an oxidizing agent like hydrogen peroxide. ucsb.eduresearchgate.netresearchgate.net

While direct use of silicic acid, trimethylsilyl ester as the primary silica source is not the common route, its structure informs methods to enhance these catalysts. The inherent hydrophobicity of a trimethylsilylated surface is a desirable trait, as water is often a byproduct in reactions like esterification and can deactivate hydrophilic catalyst surfaces. researchgate.net Therefore, a synthesis strategy employing a trimethylsilylated silica precursor could offer a direct route to a more hydrophobic sulfonic acid catalyst, potentially improving its performance and stability in aqueous environments.

Hybrid Metallosilicates as Catalytically Active Materials

Hybrid metallosilicates, such as aluminosilicates, are cornerstone catalysts in the chemical industry. Modifying their surface properties is a key area of research for improving catalytic activity and selectivity. Post-synthetic modification with trimethylsilyl groups has been shown to be an effective strategy for enhancing the performance of these materials. researchgate.net

In one study, an aluminosilicate (B74896) catalyst with well-dispersed aluminum atoms was prepared and subsequently modified with trimethylsilyl groups. This silylation process was found to significantly boost the catalyst's turnover frequency—by a factor of three to five—in the aminolysis of styrene (B11656) oxide compared to the parent, unmodified aluminosilicate. researchgate.net The enhancement was attributed to the increased hydrophobicity of the catalyst surface, which facilitates the interaction of organic reactants with the active sites. researchgate.net

Using this compound as a co-precursor in the initial synthesis of such metallosilicates presents a potential alternative to post-synthetic grafting. This approach could allow for the direct incorporation of hydrophobic trimethylsilyl groups and catalytically active metal sites into the silica framework in a single step, offering a more streamlined route to these advanced hybrid materials.

Investigation of Reaction Mechanisms in Supported Catalysis (e.g., Hydride Transfer, Surface Activation)

The surface of silica-based catalysts is not merely an inert scaffold but can actively participate in chemical reactions. Research into reaction mechanisms on silica surfaces reveals the critical role of surface species like silanol (B1196071) groups (Si-OH) and even silicon hydrides (Si-H) in activating reactants.

Studies on hydrosilylation reactions catalyzed by silica-immobilized carbonates have shown that surface silanols work in concert with the carbonate to activate both the aldehyde and the silane (B1218182) for efficient hydride transfer. nih.govacs.org The silanol group is proposed to form a hydrogen bond with the aldehyde's carbonyl oxygen, increasing its electrophilicity and preparing it for the hydride attack from the silane. nih.govacs.org The activation energy for this concerted hydride transfer was calculated to be a moderate 16.8 kcal mol⁻¹, suggesting a feasible reaction pathway. nih.govacs.org

Furthermore, investigations into silica-supported nickel catalysts have revealed that silicon oxyhydride (SiHₓ) species can form on the silica support during catalyst pre-treatment under a hydrogen atmosphere. chemrxiv.orgchemrxiv.org These surface hydrides are reactive and can participate in subsequent chemical transformations, demonstrating that the silica support can act as a reservoir for reactive hydrogen species. chemrxiv.orgchemrxiv.org

The use of this compound as a catalyst support precursor would fundamentally alter this surface reactivity. The trimethylsilyl groups would replace many of the surface silanols, reducing the support's ability to activate molecules via hydrogen bonding as seen in the concerted hydrosilylation mechanism. This modification would be expected to significantly impact reactions where silanol-assisted surface activation is a key step.

Strategies for Tuning Surface Properties (e.g., Hydrophobicity) for Enhanced Catalytic Performance

Controlling the surface chemistry of heterogeneous catalysts is a powerful strategy for optimizing their performance. Tuning the hydrophobicity of a catalyst is particularly important for reactions involving non-polar organic molecules or for processes where water is a byproduct that can inhibit the reaction. researchgate.net

The introduction of trimethylsilyl groups is a well-established method for rendering a hydrophilic silica surface hydrophobic. researchgate.netnih.gov This can be achieved through post-synthetic modification using various silylating agents. researchgate.netnih.gov The degree of hydrophobicity can be controlled by the extent of surface modification. nih.gov

Research has demonstrated a clear link between increased surface hydrophobicity and enhanced catalytic activity.

For sulfonic acid-functionalized silica catalysts used in the esterification of levulinic acid, modifying the surface with alkylsilanes to increase hydrophobicity was found to improve catalyst performance, provided the acidity was not compromised. researchgate.net

In a study on aluminosilicate catalysts, increasing the surface coverage of trimethylsilyl groups led to a proportional increase in the turnover frequency for both epoxide aminolysis and ethanol (B145695) dehydration. researchgate.net This indicates that the hydrophobic surface created by the silyl (B83357) groups facilitates a more favorable environment for the reactants at the catalytic sites. researchgate.net

The use of this compound as a catalyst precursor represents a direct synthesis strategy for creating catalysts with inherently hydrophobic surfaces, bypassing the need for post-synthesis modification steps.

Interactive Data Tables

Table 1: Effect of Trimethylsilylation on Aluminosilicate Catalyst Performance Data sourced from research on styrene oxide aminolysis. researchgate.net

| Catalyst | Surface Modification | Relative Turnover Frequency (TOF) | Water Adsorption |

| Parent Aluminosilicate | None | 1x | High |

| Silylated Aluminosilicate | Trimethylsilyl Groups | 3-5x | Low |

Environmental Degradation and Fate of Organosilicon Compounds Derived from Silicic Acid, Trimethylsilyl Ester

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation is a primary mechanism for the transformation of organosilicon compounds in the environment. These reactions occur without the involvement of living organisms and are predominantly driven by chemical and physical processes in water, soil, and the atmosphere.

The scission of the siloxane (Si-O-Si) bond via hydrolysis is a critical degradation pathway for polymeric organosilicon compounds in aqueous environments. computersciencejournals.comresearchgate.net This process is influenced by factors such as pH and the presence of catalysts.

Research has shown that polydimethylsiloxane (B3030410) (PDMS), a common organosilicon polymer, undergoes degradation through hydrolysis in aqueous solutions. scientificspectator.com The rate of this degradation is significantly higher in very acidic (pH 2-4) and alkaline (pH 9-12) conditions compared to neutral environments. scientificspectator.com The primary products of this hydrolytic cleavage are organosilanol-terminated oligomers, also known as siloxanols, which are more polar and water-soluble than the parent polymer. scientificspectator.com In alkaline conditions, the type of counter-ion present can influence the degradation level, potentially by stabilizing the degradation products and shifting the equilibrium away from repolymerization. scientificspectator.com

Once released into the atmosphere, volatile methyl siloxanes (VMS), which are structurally related to trimethylsilyl (B98337) esters, are primarily degraded through gas-phase oxidation initiated by hydroxyl (OH) radicals. acs.org This process is a key factor in determining their atmospheric lifetime. The initial step in the oxidation mechanism is the abstraction of a hydrogen atom from one of the methyl groups attached to the silicon atom. researchgate.net

This reaction leads to the formation of a silicon-containing alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical. researchgate.net Subsequent reactions of this peroxy radical can lead to a variety of oxidation products, including silanols and esters. acs.orgnoaa.gov The atmospheric lifetimes of VMS compounds are on the order of several days, indicating that while they can be transported over distances, they are ultimately removed from the atmosphere by this oxidative process. acs.org

The kinetics of these reactions have been studied for various linear and cyclic VMS. The rate constants for their reaction with OH radicals are a key parameter in modeling their environmental fate.

Table 1: OH Radical Reaction Rate Constants and Atmospheric Lifetimes for Select Volatile Methyl Siloxanes (VMS) at 297 K

| Compound | Abbreviation | OH Radical Rate Constant (cm³ molec⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (Days) |

|---|---|---|---|

| Hexamethyldisiloxane | L2 | (1.20 ± 0.09) × 10⁻¹² nih.gov | 9.6 acs.org |

| Octamethyltrisiloxane | L3 | (1.7 ± 0.1) × 10⁻¹² nih.gov | 6.8 acs.org |

| Decamethyltetrasiloxane | L4 | (2.5 ± 0.2) × 10⁻¹² nih.gov | 4.6 acs.org |

| Dodecamethylpentasiloxane | L5 | (3.4 ± 0.5) × 10⁻¹² nih.gov | 3.4 acs.org |

| Octamethylcyclotetrasiloxane | D4 | (1.3 ± 0.1) × 10⁻¹² nih.gov | 8.8 acs.org |

| Decamethylcyclopentasiloxane | D5 | (2.1 ± 0.1) × 10⁻¹² nih.gov | 5.5 acs.org |

Biotic Degradation Studies by Microorganisms

The biodegradation of organosilicon compounds, including trimethylsilyl esters, is generally considered to be a slow process. The silicon-carbon bond and the siloxane backbone are quite stable and not readily attacked by microbial enzymes. wikipedia.orgencyclopedia.pub Research indicates that many organosilicon compounds, such as linear and branched siloxanes, are resistant to microbial degradation and can persist in the environment. nih.govacs.org

However, biodegradation can play a role in the environmental fate of these compounds, often following an initial abiotic degradation step. nih.gov For instance, the hydrolysis of larger organosilicon molecules can produce smaller, water-soluble intermediates like silanols (e.g., dimethylsilanediol). scientificspectator.com These hydrolysis products may then be more amenable to microbial degradation. nih.govnih.gov Studies have demonstrated that certain soil microorganisms can mineralize dimethylsilanediol.

The development of microbial consortia, which are communities of different microorganisms, is an area of research for the degradation of complex and recalcitrant compounds. frontiersin.orgnih.gov While not yet widely applied to organosilicons, these approaches hold potential for enhancing the bioremediation of environments contaminated with these substances by combining the metabolic capabilities of multiple microbial species. nih.gov

Research on the Formation of Environmentally Benign End-Products

The complete degradation of organosilicon compounds derived from silicic acid, trimethylsilyl ester ultimately leads to the formation of environmentally benign end-products. The silicon component of these molecules is ultimately converted to amorphous silica (B1680970) (silicon dioxide, SiO₂), while the organic (methyl) groups are oxidized to carbon dioxide (CO₂) and water (H₂O).

This terminal degradation pathway is the expected outcome of the combined abiotic and biotic processes. Atmospheric oxidation breaks down the organic side chains, and hydrolysis cleaves the siloxane backbone. scientificspectator.comacs.org The resulting simple silanols, such as silicic acid (Si(OH)₄), are unstable and readily undergo condensation to form inorganic silica.

Research in materials science has demonstrated the feasibility of converting organosilicon precursors into pure silica. For example, processes involving the thermal decomposition of vaporized organosilicon compounds can produce amorphous fused silica particles. google.com Similarly, sol-gel processes, which involve hydrolysis and condensation reactions of precursors like tetraethoxysilane (TEOS), are used to synthesize silica particles in a controlled manner. mdpi.com These manufacturing processes mirror the fundamental chemical transformations that occur during the environmental degradation of organosilicon compounds.

Analytical Methodologies for Environmental Monitoring and Detection of Organosilicon Residues

Effective monitoring and detection of organosilicon residues in environmental matrices like water, soil, and air are essential for understanding their fate and transport. A variety of advanced analytical techniques are employed for this purpose, with chromatography being a central tool. nih.gov

Sample preparation techniques such as solid-phase extraction (SPE) are often required to isolate and pre-concentrate the target analytes from complex environmental samples before instrumental analysis. nih.gov

Table 2: Key Analytical Techniques for Organosilicon Residue Analysis

| Analytical Technique | Principle and Application | Reference |

|---|---|---|

| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a gas mobile phase. Often coupled with mass spectrometry (GC-MS) for definitive identification and quantification of specific organosilicon compounds. | nih.govmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Useful for less volatile or thermally unstable organosilicon compounds. | nih.govmdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the high sensitivity and specificity of mass spectrometry. It is a powerful tool for identifying and quantifying trace levels of organosilicon compounds and their degradation products in complex matrices like wastewater. | nih.gov |

| Gradient Polymer Elution Chromatography (GPEC) | A specialized form of HPLC that separates polymers based on their chemical composition. It has been successfully used to characterize organosilicone copolymers and quantify residual homopolymers. | nih.gov |

| Evaporative Light Scattering Detection (ELSD) | A universal detector often coupled with HPLC or GPEC that can detect any analyte that is less volatile than the mobile phase, making it suitable for a wide range of organosilicon polymers. | nih.gov |

Emerging Research Directions and Future Perspectives on Silicic Acid, Trimethylsilyl Ester

Design and Engineering of Advanced Functional Materials with Tunable Properties

The transformation of silicic acid trimethylsilyl (B98337) esters into sophisticated materials is a cornerstone of modern materials science. These esters serve as critical precursors, particularly for producing Polyhedral Oligomeric Silsesquioxanes (POSS) and MQ silicone resins. These materials are distinguished by their hybrid inorganic-organic character, which allows for the precise engineering of functional materials with properties that can be finely tuned for specific applications.

The fundamental principle behind their versatility lies in their unique molecular structure. POSS molecules, for instance, consist of a rigid, inorganic silica-like core (Si-O-Si framework) surrounded by organic functional groups (R) at the vertices of the cage. By systematically varying these organic moieties, researchers can control the material's ultimate characteristics. This "tunability" allows for the creation of materials with enhanced thermal stability, superior mechanical strength, controlled hydrophobicity, and specific optical or electrical properties. Similarly, MQ resins, which are composed of monofunctional trimethylsilyl 'M' units ((CH₃)₃SiO₁/₂) and tetrafunctional silicate (B1173343) 'Q' units (SiO₄/₂), offer a different but equally versatile platform. The properties of MQ resins can be systematically adjusted by changing the molar ratio of M to Q units, which modifies the polymer's molecular weight and crosslink density, transitioning the material from a liquid to a solid.

Polyhedral Oligomeric Silsesquioxanes (POSS)-Based Materials

The incorporation of POSS, derived from silicic acid esters, into polymer matrices is a powerful strategy for creating advanced nanocomposites with significantly improved performance. The nanoscopic size of POSS (typically 1-3 nm in diameter) and the ability to chemically link them to polymer chains prevent the aggregation often seen with other nanofillers, leading to superior property enhancements.

Research has demonstrated remarkable improvements in the thermomechanical properties of materials by embedding POSS. A study on POSS-containing thiol-ene fibers showed that increasing the weight percentage of POSS led to a dramatic increase in thermal stability. Likewise, the introduction of acrylolsobutyl-POSS into polysiloxane foam resulted in a finer cell structure and a notable increase in thermal conductivity. These hybrid materials also exhibit enhanced mechanical properties, reduced flammability, and can be designed for applications like self-healing coatings and advanced electronics.

Table 1: Tuning Material Properties with POSS Incorporation

| Base Material | POSS Type / Concentration | Observed Effect | Tunable Property | Reference |

| Thiol-ene Polymer | 80 wt% POSS | 4x increase in modulus after heating to 1000 °C. Residual weight at 500 °C increased from 8.6% to 41.9%. | Thermomechanical Stability | |

| Polysiloxane Foam | 2.5 wt% Acrylolsobutyl-POSS | Thermal conductivity increased by ~25% (from 0.0696 to ~0.086 W·mK⁻¹). Average cell diameter decreased. | Thermal Conductivity, Morphology | |

| Polyoxymethylene (POM) | Amino-functionalized POSS | Enhanced thermal stability of the polymer matrix through melt-blending. | Thermal Stability | |

| Polyurethane | POSS with maleimide (B117702) groups | Created a hydrophobic (Water Contact Angle ~135°) self-healing material with improved thermal and mechanical properties. | Hydrophobicity, Self-Healing |

MQ Silicone Resins

MQ resins are another class of high-performance materials synthesized from trimethylsilyl-functionalized precursors. Their three-dimensional, spherical network structure imparts exceptional thermal stability (withstanding temperatures from -60°C to 300°C), hardness, and strength. These resins are widely used as film-formers in personal care products, where they provide excellent water repellency and a smooth, non-tacky feel. They also serve as critical reinforcing agents in liquid silicone rubber and as tackifying agents in silicone-based pressure-sensitive adhesives.

The tunability of MQ resins is primarily achieved by controlling the M/Q ratio during synthesis. A higher proportion of 'M' units results in lower molecular weight, softer, more liquid-like resins, while a higher proportion of 'Q' units leads to higher crosslink density and harder, solid materials. This allows for the creation of a wide range of products with tailored viscosities, film-forming capabilities, and adhesive properties.

Table 2: Functional Tuning of MQ Resins in Various Applications

| Product Type (INCI: Trimethylsiloxysilicate) | Key Tunable Parameter | Application | Function and Tuned Property | Reference |

| Silmer® Q25 / Q20 | Lower Molecular Weight / Viscosity | Lipsticks, Lip Gloss | Provides high gloss, color enhancement, and softness. Used at 1-10%. | |

| Silmer® Q9 IDD / Q12 IDD | Higher Molecular Weight / Film-Forming | Mascara, Sunscreen | Provides excellent waterproofing, pigment dispersion, and forms a durable, flexible film. | |

| Methyl MQ Resin | Reinforcing Filler | Liquid Silicone Rubber | Increases mechanical strength, cohesive strength, and high-temperature resistance. | |

| Methyl MQ Resin | Tackifying Agent | Pressure-Sensitive Adhesives | Modifies peel strength and provides adhesion for construction sealants and coatings. |

The strategic design of materials using silicic acid, trimethylsilyl ester and its derivatives like POSS and MQ resins exemplifies a molecular-level approach to engineering. By carefully selecting the functional groups and controlling the molecular architecture, scientists can develop advanced materials that meet the demanding performance requirements of diverse technological fields.

Q & A

Q. What are the optimal synthetic routes for silicic acid, trimethylsilyl ester, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via silylation reactions using trimethylsilyl chloride (TMSCl) as a reagent under anhydrous conditions. A base such as triethylamine is often added to neutralize HCl byproducts. Key factors include:

- Temperature : Room temperature or mild heating (30–50°C) to prevent hydrolysis of silyl groups.

- Solvent : Use of aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to avoid side reactions.

- Stoichiometry : A 1:1 molar ratio of silicic acid to TMSCl ensures complete derivatization. Yield and purity can be validated using FT-IR (Si-O-Si stretching at ~1,000–1,100 cm⁻¹) and NMR spectroscopy (trimethylsilyl protons at δ 0.1–0.3 ppm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate:

- Moisture sensitivity : Conduct accelerated degradation tests at high humidity (e.g., 75% RH) to monitor hydrolysis via GC-MS or TLC.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures.

- Light exposure : UV-Vis spectroscopy to detect photooxidation products. Storage recommendations include airtight containers with desiccants and refrigeration at 4°C to prolong shelf life .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms silylation by detecting trimethylsilyl groups (δ 0.1–0.3 ppm for ¹H; δ 0–5 ppm for ¹³C).

- FT-IR : Identifies Si-O-Si (1,000–1,100 cm⁻¹) and ester carbonyl (1,700–1,750 cm⁻¹) stretches.

- Mass spectrometry (MS) : Electron impact (EI) or ESI-MS provides molecular ion peaks and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations can model:

- Electrophilic reactivity : Charge distribution on silicon atoms to predict silyl group transfer efficiency.

- Transition states : Identify energy barriers for hydrolysis or nucleophilic substitution. Molecular dynamics (MD) simulations assess solvation effects and aggregation behavior in solvents. Tools like Gaussian or ORCA are recommended, with validation via experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .

Q. What advanced analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?

- Multi-dimensional NMR : HSQC or HMBC experiments clarify ambiguous proton-carbon correlations.

- High-resolution MS (HRMS) : Distinguish between isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺).

- Isotopic labeling : Use deuterated solvents or reagents to trace hydrolysis pathways. Contradictions often arise from impurities (e.g., residual solvents) or incomplete derivatization, necessitating rigorous purification (e.g., column chromatography) .

Q. How do researchers design experiments to study the environmental impact of this compound leakage?

- Ecotoxicology assays : Use Daphnia magna or algal cultures to assess acute toxicity (LC₅₀/EC₅₀).

- Degradation studies : Monitor hydrolysis products (e.g., silicic acid and trimethylsilanol) via LC-MS in simulated aquatic environments.

- Bioaccumulation potential : Measure logP values (octanol-water partition coefficients) to predict environmental persistence .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and analyzing this compound?

- Detailed reporting : Document reaction parameters (e.g., solvent purity, stirring rate) and analytical conditions (e.g., NMR spectral width, MS ionization mode).

- Reference standards : Use commercially available silylated compounds (e.g., trimethylsilyl acetate) for calibration.

- Peer validation : Share raw data (e.g., chromatograms, spectral files) in supplementary materials for independent verification .

Q. How should researchers address conflicting data in collaborative studies (e.g., divergent NMR results across labs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.